molecular formula C19H21N5S B12249093 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12249093
M. Wt: 351.5 g/mol
InChI Key: PJAPPSLBRYIZRF-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures

    Benzothiazole Core Synthesis: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.

    Pyrimidine Attachment: The final step involves the coupling of the piperazine-benzothiazole intermediate with a cyclobutylpyrimidine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrimidine ring.

    4-(6-Cyclobutylpyrimidin-4-yl)piperazine: Contains the piperazine and pyrimidine rings but lacks the benzothiazole core.

Uniqueness

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of three distinct heterocyclic structures, which may confer specific biological activities and properties not found in simpler analogs

Properties

Molecular Formula

C19H21N5S

Molecular Weight

351.5 g/mol

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H21N5S/c1-2-7-17-15(6-1)22-19(25-17)24-10-8-23(9-11-24)18-12-16(20-13-21-18)14-4-3-5-14/h1-2,6-7,12-14H,3-5,8-11H2

InChI Key

PJAPPSLBRYIZRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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